
Diclofenac acyl glucuronide
Overview
Description
Diclofenac acyl glucuronide (DCF-AG) is the primary phase II metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). It is formed via glucuronidation mediated by uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT2B7 in humans . This metabolite is highly reactive due to its labile ester bond, which undergoes spontaneous rearrangement to form isomeric glucuronides. The open-chain form exposes a reactive keto group capable of covalent binding to proteins, contributing to hepatotoxicity and gastrointestinal (GI) toxicity . DCF-AG is excreted primarily via renal pathways in humans and biliary routes in rodents, with enterohepatic recirculation (EHR) prolonging its systemic exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diclofenac Acyl-β-D-Glucuronide is synthesized from diclofenac via the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . The reaction involves the conjugation of diclofenac with glucuronic acid, resulting in the formation of the acyl glucuronide metabolite.
Industrial Production Methods: Industrial production of Diclofenac Acyl-β-D-Glucuronide typically involves the use of recombinant UGT enzymes to facilitate the glucuronidation process. This method ensures high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Diclofenac Acyl-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites.
Hydrolysis: It can hydrolyze back to diclofenac under certain conditions.
Conjugation: The primary reaction is glucuronidation, where diclofenac is conjugated with glucuronic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Conjugation: UDP-glucuronic acid and UGT enzymes are essential for the glucuronidation process.
Major Products Formed:
Oxidation: Reactive metabolites of diclofenac.
Hydrolysis: Diclofenac.
Conjugation: Diclofenac Acyl-β-D-Glucuronide.
Scientific Research Applications
Pharmacokinetics and Metabolism
Diclofenac undergoes extensive metabolism in the liver, with diclofenac acyl glucuronide being one of its major metabolites. Research indicates that the acyl glucuronide pathway is particularly important in certain species, influencing the pharmacokinetic profiles of diclofenac.
- Species Variation : Studies demonstrate that the glucuronidation of diclofenac varies significantly among species. For instance, human liver microsomes produce this compound at a rate of approximately 6.66 nmol/min/mg, while mouse liver microsomes show higher activity at 7.22 nmol/min/mg . This variation is crucial for understanding interspecies differences in drug metabolism and toxicity.
- Transport Mechanisms : The disposition of this compound is mediated by various transporters in the kidney, which may influence its renal clearance and overall pharmacological efficacy .
Toxicological Implications
This compound has been linked to several toxicological outcomes, particularly hepatotoxicity. Its formation can lead to adverse effects that are critical for assessing drug safety.
- Hepatotoxicity : Research has indicated that both diclofenac and its acyl glucuronide metabolite can contribute to liver injury through mechanisms involving oxidative stress and the formation of reactive intermediates . The compound's potential to induce liver damage highlights the importance of monitoring its levels during therapeutic use.
- Clinical Relevance : Case studies have documented instances of idiosyncratic drug reactions associated with diclofenac use, emphasizing the need for vigilance regarding its metabolite profiles in patients .
Comparative Studies
Comparative studies across different species provide insights into the metabolic pathways and toxicological risks associated with this compound.
Species | Glucuronidation Rate (nmol/min/mg) | Key Findings |
---|---|---|
Mouse | 7.22 | Highest rate among tested species |
Human | 6.66 | Significant contributor to overall metabolism |
Dog | 5.05 | High reliance on acyl glucuronide pathway |
Monkey | 3.88 | Moderate glucuronidation capacity |
Rat | 0.83 | Lowest rate; indicates species-specific metabolism |
Case Studies and Research Findings
Several case studies highlight the clinical implications of this compound:
- A study involving six healthy volunteers demonstrated high plasma levels of this compound following a single oral dose of diclofenac, with a mean ratio of 0.62 for peak concentrations . This finding underscores the compound's significant presence in systemic circulation post-administration.
- Another investigation into the relative importance of metabolic pathways revealed that while humans predominantly eliminate diclofenac via hydroxylation (approximately 50%), other species may rely more heavily on the acyl glucuronide pathway .
Mechanism of Action
Diclofenac Acyl-β-D-Glucuronide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting COX enzymes, Diclofenac Acyl-β-D-Glucuronide reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Metabolic Pathways and Stability
Key Findings :
- DCF-AG exhibits greater instability compared to ibuprofen acyl glucuronide (Ibu-AG) due to its propensity for transacylation and protein adduct formation, even at physiological pH .
Toxicity and Protein Adduct Formation
Key Findings :
- DCF-AG forms irreversible adducts with hepatic microsomal proteins (e.g., 60 kDa protein band), mediated by both nucleophilic displacement of glucuronic acid and imine bond formation . This dual mechanism is distinct from ketoprofen AG, which primarily forms reversible adducts .
- Covalent binding of DCF-AG to albumin has been detected in human plasma, correlating with idiosyncratic liver injury .
Species Differences and Enterohepatic Recirculation (EHR)
Key Findings :
- In humans, renal excretion reduces systemic exposure to DCF-AG, whereas biliary excretion in rodents enhances GI toxicity due to β-glucuronidase-mediated hydrolysis in the gut .
- Nano-DESI-MSI studies in mice revealed DCF-AG localization in the kidney medulla, aligning with UGT2B7 distribution and suggesting site-specific toxicity .
Analytical and Pharmacokinetic Challenges
Key Findings :
- LC-MS/MS remains the gold standard for quantifying DCF-AG in plasma, but nano-DESI-MSI provides critical insights into tissue-specific localization .
Biological Activity
Diclofenac acyl glucuronide (D-1-O-G) is a significant metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding its biological activity is critical due to its implications in therapeutic efficacy and potential toxicity. This article explores the biological activity of D-1-O-G, focusing on its mechanisms, metabolic pathways, and associated health effects, supported by data tables and relevant case studies.
1. Metabolism and Formation
Diclofenac undergoes extensive hepatic metabolism, primarily through glucuronidation, resulting in the formation of D-1-O-G. This metabolite is characterized by its reactivity and chemical instability , which can lead to adverse effects, including idiosyncratic liver toxicity.
Table 1: Metabolic Pathways of Diclofenac
Metabolite | Pathway | Enzyme Involved |
---|---|---|
Diclofenac | Parent Drug | - |
Hydroxydiclofenac | Hydroxylation | CYP2C9 |
This compound | Glucuronidation | UGT2B7, UGT2B4 |
2.1 Toxicity and Hepatotoxicity
D-1-O-G has been implicated in hepatotoxicity due to its electrophilic nature, which can lead to covalent binding with cellular proteins. In studies involving mice lacking multidrug resistance proteins (MRP2 and MRP3), elevated levels of D-1-O-G were associated with mild hepatotoxicity, indicating a potential mechanism for liver injury linked to this metabolite .
2.2 Intestinal Injury
Research has demonstrated that D-1-O-G plays a direct role in small intestinal injury. In experiments with hepatocanalicular conjugate export pump-deficient rats, the administration of bile containing D-1-O-G resulted in significant ulcer formation compared to controls . This suggests that the metabolite's reactivity contributes to gastrointestinal toxicity.
Case Study 1: Hepatotoxicity in Humans
A case reported severe liver injury in a patient treated with diclofenac, where subsequent analysis revealed high levels of D-1-O-G. The patient's condition improved upon discontinuation of diclofenac, highlighting the potential risks associated with this metabolite .
Case Study 2: Intestinal Ulceration
In a controlled study involving rats, those administered diclofenac showed increased ulceration when bile containing D-1-O-G was transferred from treated animals. This finding underscores the importance of monitoring glucuronide metabolites in assessing drug safety profiles .
4. Comparative Studies Across Species
The glucuronidation rates of diclofenac vary significantly among species, which can influence the pharmacokinetics and toxicity profiles observed in clinical settings. A recent study compared liver microsomes from different species and found that human liver microsomes exhibited higher glucuronidation activity than rat or dog microsomes .
Table 2: Glucuronidation Rates in Different Species
Species | Vmax (nmol/min/mg) | Km (μM) |
---|---|---|
Mouse | 7.22 | 91.85 |
Human | 6.66 | 59.5 |
Dog | 5.05 | 41.45 |
Monkey | 3.88 | 24.03 |
Rat | 0.83 | 17.90 |
5. Conclusion and Implications for Future Research
The biological activity of this compound is multifaceted, involving complex metabolic pathways that can lead to significant adverse effects such as hepatotoxicity and gastrointestinal injury. As research continues to elucidate these mechanisms, it becomes increasingly important to consider the implications for drug safety and efficacy across different populations.
Future studies should focus on:
- The development of predictive models for human toxicity based on animal data.
- Investigating alternative pathways or inhibitors that could mitigate the adverse effects associated with D-1-O-G.
- Expanding research into the long-term effects of chronic exposure to diclofenac and its metabolites.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying diclofenac acyl glucuronide and its isomers in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for quantifying this compound and its isomers. Key steps include:
- Chromatographic separation : Use a reverse-phase column (e.g., Acquity HSS T3) to resolve isomers like 4'-hydroxy and 5-hydroxy metabolites .
- Ion transitions : Monitor MRM transitions such as m/z 471.0 → 295.0 for this compound and m/z 488.0 → 295.0 for hydroxylated glucuronides .
- Sample preparation : Dilute samples with organic solvents (e.g., acetonitrile) to stabilize reactive metabolites and reduce matrix effects .
Q. How does this compound contribute to drug-induced hepatotoxicity?
this compound undergoes pH-dependent rearrangement, exposing a reactive keto group that covalently binds to hepatic proteins, leading to adduct formation and immune-mediated injury. Key mechanisms include:
- Protein adducts : Identified in rat hepatocytes and human plasma, particularly with albumin .
- Enzymatic bioactivation : UGT2B7 catalyzes glucuronidation, and the UGT2B72 polymorphic variant increases toxicity risk due to enhanced metabolite formation .
- In vitro assays : Incubate hepatocytes with diclofenac and use LC-MS/MS to detect glutathione (GSH) adducts (e.g., diclofenac-S-acyl-glutathione) as markers of reactivity .
Q. What experimental approaches assess the stability of this compound in physiological conditions?
- pH-dependent degradation : Incubate the metabolite in phosphate buffer (pH 7.4) and measure degradation half-life (t₁/₂) via LC-MS/MS. This compound has a t₁/₂ of ~1.23 hours, indicating high reactivity compared to safer analogs (e.g., gemfibrozil glucuronide) .
- Reactivity screens : Use in vitro assays with nucleophiles (e.g., GSH) or trapping agents (e.g., methoxyamine) to detect covalent adducts .
Advanced Research Questions
Q. How can mass spectrometry imaging (MSI) resolve tissue-specific localization of this compound?
Nanospray desorption electrospray ionization (nano-DESI)-MSI enables label-free imaging with high spatial resolution:
- Tissue preparation : Section liver/kidney tissues without chemical fixation to preserve metabolite integrity .
- Signal enhancement : Use selected ion monitoring (SIM) centered on m/z 471.0 to improve sensitivity, achieving ~10x signal-to-noise ratio .
- Localization findings : In mice, this compound accumulates in the renal inner medulla (excretion pathway), while hydroxyl metabolites localize to the cortex (metabolic activity) .
Q. How do genetic polymorphisms and transporter proteins influence this compound toxicity?
- UGT2B7*2 variant : Associated with increased glucuronidation activity and elevated hepatotoxicity risk in humans .
- Transporter knockout models : In Mrp2/Bcrp1-deficient mice, biliary excretion of this compound decreases, leading to hepatic accumulation and mild hepatotoxicity. Mrp3 mediates sinusoidal efflux to blood, affecting systemic exposure .
- Methodological validation : Use transporter inhibitors (e.g., MK571 for MRP2) in perfused liver models to quantify biliary vs. systemic metabolite distribution .
Q. What computational models predict the degradation kinetics of acyl glucuronides?
- Kinetic modeling : Apply Runge-Kutta-Gill methods or Gepasi software to solve degradation rate constants (k) for transacylation and hydrolysis .
- Quantum mechanical calculations : Use B3LYP/6-31++G(d,p) level theory to compare activation energies (ΔE) of glucuronides vs. glucosides. This compound exhibits faster degradation due to lower ΔE (~25 kJ/mol) .
- Electrophilicity index : Correlate electronic descriptors (e.g., ELUMO) with degradation rates to prioritize high-risk metabolites .
Q. How do interspecies differences in diclofenac metabolism impact toxicity studies?
- Excretion pathways : Humans excrete ~60% of diclofenac glucuronide renally, whereas rats favor biliary excretion, complicating hepatotoxicity extrapolation .
- In vitro-in vivo bridging : Use humanized liver chimeric mice or microphysiological systems to mimic human-specific metabolism and transporter expression .
Q. Data Contradictions and Mitigation Strategies
Q. How to address discrepancies in metabolite reactivity across in vitro and in vivo systems?
- Reactivity assays : Combine in vitro GSH trapping with in vivo bile duct-cannulated models to quantify adduct formation in rats .
- pH considerations : Simulate alkaline biliary conditions (pH ~8.5) to assess glucuronide rearrangement and protein binding, which are underrepresented in standard buffer systems .
Q. Why do some studies report uniform hepatic distribution of diclofenac metabolites, while others show compartmentalization?
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
Record name | Diclofenac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-81-6 | |
Record name | Diclofenac glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diclofenac glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofenac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENAC GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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